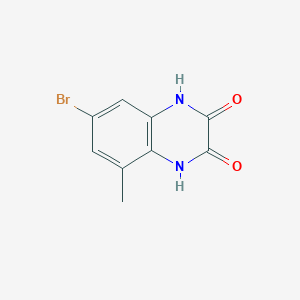
7-Bromo-5-methyl-1,2,3,4-tetrahydroquinoxalin-2,3-dione
Cat. No. B8713791
M. Wt: 255.07 g/mol
InChI Key: GPMRDSHBSYWDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06080743
Procedure details


13.05 g (64.9 mmol) of 5-bromo-2,3-diamino-toluene and 6.42 g (1.1 equiv.) of oxalic acid are stirred at reflux for 16 hours in 2N hydrochloric acid. The mixture is cooled and the solid is filtered off and washed with water. The title compound is obtained in the form of a brown solid.



Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([NH2:9])=[C:6]([CH3:8])[CH:7]=1.[C:11](O)(=[O:15])[C:12](O)=[O:13]>Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([NH:9][C:11](=[O:15])[C:12](=[O:13])[NH:10]2)=[C:6]([CH3:8])[CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.05 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=C(C1)C)N)N
|
|
Name
|
|
|
Quantity
|
6.42 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C2NC(C(NC2=C1)=O)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
